

# 3-Aminoquinoline-6-carboxylic acid chemical structure and properties

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## Compound of Interest

**Compound Name:** 3-Aminoquinoline-6-carboxylic acid

**Cat. No.:** B2973434

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An In-Depth Technical Guide to **3-Aminoquinoline-6-carboxylic Acid**: Structure, Properties, Synthesis, and Applications

## Abstract

**3-Aminoquinoline-6-carboxylic acid** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, a privileged structure in pharmacology, this compound combines the functionalities of an aromatic amine and a carboxylic acid, making it a versatile synthon for creating complex molecular architectures. Its structural motifs are found in molecules targeting a range of biological pathways, most notably in the development of kinase inhibitors and potential immunomodulatory agents. This guide provides a comprehensive technical overview of its chemical structure, physicochemical and spectroscopic properties, a detailed exemplary synthesis protocol, and a discussion of its current and potential applications for researchers and scientists in the field of drug development.

## Molecular Identity and Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. **3-Aminoquinoline-6-carboxylic acid** is built upon a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring.

## Chemical Structure

The molecule is characterized by an amino group (-NH<sub>2</sub>) at position 3 and a carboxylic acid group (-COOH) at position 6 of the quinoline core. This specific arrangement of functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall pharmacological profile.

- SMILES: C1=CC2=C(C=C(C=N2)N)C=C1C(=O)O
- InChI Key: RGFNYRASTCKUCA-UHFFFAOYSA-N[[1](#)]

## Key Identifiers

Precise identification is critical for procurement, regulatory documentation, and literature searches. The key identifiers for this compound are summarized below.

| Identifier        | Value  | Source(s)                                  |
|-------------------|--|--|
| CAS Number        | 1521939-38-7   | [ <a href="#">2</a> ][ <a href="#">3</a> ] |
| Molecular Formula | C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | [ <a href="#">1</a> ][ <a href="#">2</a> ] |
| Molecular Weight  | 188.18 g/mol   | [ <a href="#">1</a> ][ <a href="#">2</a> ] |
| IUPAC Name        | 3-aminoquinoline-6-carboxylic acid                           |  |

## Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for designing experiments, developing formulations, and interpreting analytical data. While extensive experimental data for this specific molecule is not widely published, a reliable profile can be predicted based on its functional groups and data from analogous structures.

## Physicochemical Data

The physicochemical properties influence the compound's behavior in both chemical reactions and biological systems.

| Property      | Predicted Value / Range                           | Rationale & Notes   |
|---------------|---|---|
| Melting Point | >250 °C (decomposes)                              | Typical for aromatic amino acids, which exhibit strong intermolecular hydrogen bonding.               |
| pKa (Acidic)  | ~4-5  | Expected for the carboxylic acid group, influenced by the electron-withdrawing quinoline ring.        |
| pKa (Basic)   | ~3-4  | Expected for the aromatic amine. The acidity of the ring system reduces basicity compared to aniline. |
| Solubility    | Sparingly soluble in water; soluble in DMSO, DMF. | Zwitterionic character at neutral pH limits water solubility. Soluble in polar aprotic solvents.      |

## Predicted Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification. The following profile outlines the expected signals for **3-Aminoquinoline-6-carboxylic acid**.

In a solvent like DMSO-d<sub>6</sub>, which can exchange with labile protons, the following peaks are anticipated. The spectrum of the parent quinoline-3-carboxylic acid shows protons at 9.40, 9.02, 8.23, 8.16, 7.95, and 7.75 ppm[4]. The introduction of an electron-donating amino group at C3 would cause a significant upfield shift for adjacent protons (H2 and H4).

| Proton(s)                 | Predicted Shift ( $\delta$ , ppm) | Multiplicity      | Notes  |
|---------------------------|-----------------------------------|-------------------|--|
| Carboxyl (-COOH)          | 12.0 - 13.0                       | Broad Singlet     | Labile proton, chemical shift is concentration-dependent[5].   |
| Quinoline H2, H4          | 8.0 - 8.8                         | Doublet / Singlet | Protons on the pyridine ring, deshielded by the ring nitrogen. |
| Quinoline H5, H7, H8      | 7.5 - 8.2                         | Multiplet         | Protons on the benzene portion of the ring system.             |
| Amino (-NH <sub>2</sub> ) | 5.0 - 6.0                         | Broad Singlet     | Labile protons, position can vary significantly.               |

The carbon spectrum provides a map of the carbon skeleton.

| Carbon(s)              | Predicted Shift ( $\delta$ , ppm) | Notes  |
|------------------------|-----------------------------------|--|
| Carboxyl (-COOH)       | 165 - 175                         | Typical range for aromatic carboxylic acids[5].                      |
| Quinoline C3           | 140 - 150                         | Carbon bearing the amino group, shifted downfield.                   |
| Other Aromatic Carbons | 115 - 145                         | Complex region with multiple signals for the quinoline ring carbons. |

IR spectroscopy is highly effective for identifying key functional groups. Carboxylic acids have a uniquely broad O-H stretch due to hydrogen bonding[5][6].

| Functional Group              | Expected Wavenumber (cm <sup>-1</sup> ) | Appearance  |
|-------------------------------|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300                             | Very broad, often obscuring C-H stretches.                  |
| N-H Stretch (Amine)           | 3300 - 3500                             | Two medium-intensity sharp peaks (symmetric & asymmetric).  |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710                             | Strong, sharp absorption. Conjugation lowers the frequency. |
| C=C / C=N Stretch (Aromatic)  | 1500 - 1620                             | Multiple sharp peaks of varying intensity.                  |

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

- Expected Molecular Ion (M<sup>+</sup>): m/z = 188.18 (as [M+H]<sup>+</sup> in ESI+ mode, m/z = 189.06).
- Key Fragmentation: A primary fragmentation pathway is the loss of CO<sub>2</sub> (44 Da) from the carboxylic acid group, leading to a fragment ion corresponding to 3-aminoquinoline.

## Synthesis and Characterization Workflow

There is no single, standardized synthesis for **3-Aminoquinoline-6-carboxylic acid** in widely available literature. However, a robust and logical synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The following represents an exemplary, field-proven approach.

## Retrosynthetic Analysis and Strategy

The core challenge is the introduction of the carboxylic acid at the 6-position and the amine at the 3-position. A plausible strategy involves starting with a pre-functionalized quinoline. A common route for introducing a carboxylic acid onto an aromatic ring is through palladium-catalyzed carbonylation of an aryl halide.

Therefore, a logical precursor would be a 3-amino-6-bromoquinoline. This intermediate can be synthesized from commercially available 3-aminoquinoline.

## Exemplary Synthesis Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

### Step 1: Bromination of 3-Aminoquinoline

- **Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-aminoquinoline (1.0 eq) in a suitable solvent like glacial acetic acid.
- **Reagent Addition:** Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C. The rationale for slow addition at low temperature is to control the exothermicity of the reaction and minimize side-product formation.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-16 hours.
- **In-Process Validation:** Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower R<sub>f</sub> spot indicates product formation.
- **Workup:** Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy excess bromine. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
- **Isolation:** The product, 3-amino-6-bromoquinoline, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

### Step 2: Palladium-Catalyzed Carbonylation

- **Setup:** To a high-pressure reaction vessel, add the 3-amino-6-bromoquinoline (1.0 eq), a palladium catalyst such as Pd(dppf)Cl<sub>2</sub> (0.05 eq), a base like triethylamine (2.5 eq), and a solvent system such as methanol/DMF[7].

- Reaction Conditions: Seal the vessel, purge with carbon monoxide (CO) gas several times, and then pressurize to 0.8 MPa[7]. Heat the reaction to 75-85 °C and stir for 6-12 hours. The palladium catalyst facilitates the insertion of CO into the aryl-bromide bond, a cornerstone of modern cross-coupling chemistry. Methanol acts as a nucleophile to form the methyl ester.
- In-Process Validation: After cooling and venting, take an aliquot and analyze by TLC or LC-MS to confirm the consumption of the starting material and formation of the methyl ester intermediate.
- Isolation of Ester: Concentrate the reaction mixture under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-aminoquinoline-6-carboxylate. Purify via column chromatography on silica gel.

#### Step 3: Saponification (Hydrolysis) of the Methyl Ester

- Setup: Dissolve the purified methyl ester from the previous step in a mixture of THF and water (e.g., 2:1 v/v).
- Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at room temperature for 4-8 hours.
- Validation: Monitor the hydrolysis by TLC, observing the disappearance of the ester spot.
- Workup and Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1N HCl to a pH of ~5-6. The target compound, **3-Aminoquinoline-6-carboxylic acid**, will precipitate as a solid.
- Purification: Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and then with a small amount of cold ethanol or ether. Dry under high vacuum to yield the final product.

## Synthesis Workflow Visualization

The logical flow from starting material to final product is depicted below.



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Caption: Proposed three-step synthesis of **3-Aminoquinoline-6-carboxylic acid**.

## Applications in Medicinal Chemistry and Drug Discovery

The true value of a chemical scaffold lies in its utility. The quinoline core is present in numerous FDA-approved drugs, and derivatives of **3-aminoquinoline-6-carboxylic acid** are at the forefront of several research areas.

### Role as a Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The quinoline scaffold is a well-established "hinge-binding" motif for many kinase inhibitors.

- Protein Kinase CK2 Inhibition: Research has shown that derivatives of 3-quinoline carboxylic acid are effective inhibitors of protein kinase CK2, a constitutively active kinase implicated in cancer cell proliferation and survival.[8][9] Modifications at the amino and carboxylic acid positions allow for fine-tuning of potency and selectivity, making **3-aminoquinoline-6-carboxylic acid** a valuable starting point for library synthesis.[10]

### Potential in Cancer Immunotherapy

The tumor microenvironment is often immunosuppressive. One mechanism involves the extracellular conversion of ATP to adenosine, which suppresses T-cell activity. This conversion is mediated by ectonucleotidases like CD39 and CD73.

- **Ectonucleotidase Inhibition:** Quinoline-6-carboxylic acid derivatives have recently been identified as a promising new class of potent ectonucleotidase inhibitors.[\[11\]](#) By blocking these enzymes, these compounds can help restore anti-tumor immunity. The 3-amino group on the scaffold provides a key vector for further modification to enhance cell permeability and target engagement.

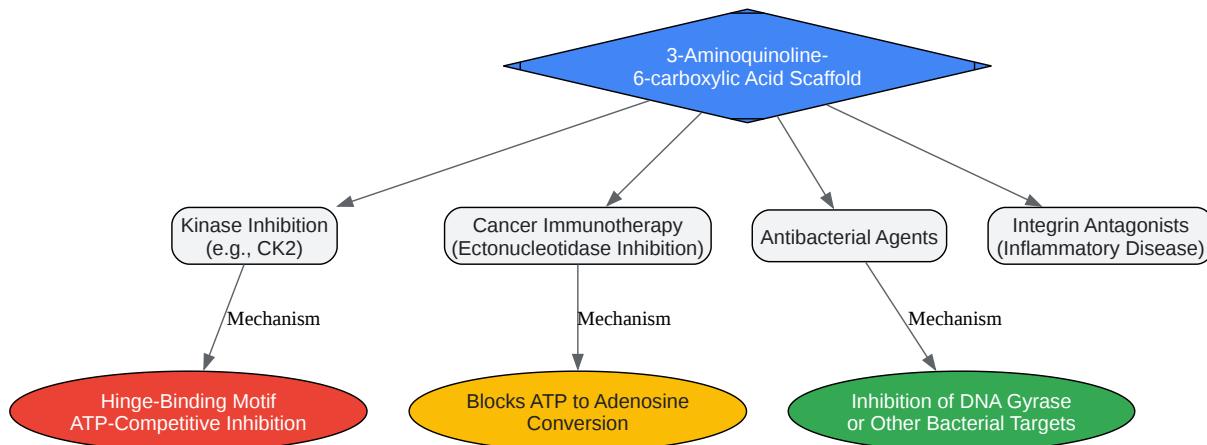
## Foundation for Antibacterial Agents

The quinolone and quinoline class of compounds has a long history in antibacterial therapy (e.g., ciprofloxacin).

- **Novel Antibacterials:** Structure-activity relationship studies on novel 3-quinolonecarboxylic acid derivatives have demonstrated their potential as antibacterial agents.[\[12\]](#) The amino group can be functionalized to modulate antibacterial spectrum and overcome resistance mechanisms.

## Application Logic Diagram

The relationship between the core chemical structure and its diverse biological applications is illustrated below.

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Caption: Key therapeutic applications derived from the **3-aminoquinoline-6-carboxylic acid** scaffold.

## Conclusion

**3-Aminoquinoline-6-carboxylic acid** stands out as a chemical scaffold with immense potential. Its defined structure, predictable spectroscopic properties, and accessible synthesis make it an attractive starting point for discovery campaigns. Its proven utility in developing inhibitors for critical oncology targets like protein kinase CK2 and ectonucleotidases, combined with its foundational role in antibacterial research, ensures its continued relevance. For drug development professionals, this compound is not merely a reagent, but a strategic entry point into multiple, high-impact therapeutic areas. Future work will likely focus on developing more stereospecific and efficient synthetic routes and exploring its utility in new biological contexts through the generation of diverse chemical libraries.

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